molecular formula C12H18O5 B8363730 2,3,4,5-Tetramethoxy-6-methylphenylmethanol

2,3,4,5-Tetramethoxy-6-methylphenylmethanol

Cat. No. B8363730
M. Wt: 242.27 g/mol
InChI Key: VEOYBZHVRZGWAE-UHFFFAOYSA-N
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Patent
US06326369B1

Procedure details

To a suspension of lithium aluminum hydride (2.37 g) in diethyl ether (150 ml) was dropwise added a solution of 2,3,4,5-tetramethoxy-6-methylbenzaldehyde (15.0 g) in diethyl ether (30 ml) with cooling with ice. After the reaction mixture was stirred for 30 min, 10% hydrochloric acid was added to the reaction mixture, which was diluted with water and extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride and dried. The solvent was removed in vacuo. The residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=2:1) to yield the entitled compound (14.2 g) as an oil.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[C:16]([O:17][CH3:18])=[C:15]([O:19][CH3:20])[C:14]([O:21][CH3:22])=[C:13]([CH3:23])[C:10]=1[CH:11]=[O:12].Cl>C(OCC)C.O>[CH3:7][O:8][C:9]1[C:16]([O:17][CH3:18])=[C:15]([O:19][CH3:20])[C:14]([O:21][CH3:22])=[C:13]([CH3:23])[C:10]=1[CH2:11][OH:12] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.37 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
COC1=C(C=O)C(=C(C(=C1OC)OC)OC)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=C(C(=C1OC)OC)OC)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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